In-Depth Technical Guide: Structural Elucidation and Molecular Profiling of 1-(Halophenyl)cyclopentanecarbonitriles
In-Depth Technical Guide: Structural Elucidation and Molecular Profiling of 1-(Halophenyl)cyclopentanecarbonitriles
Executive Summary
In the landscape of preclinical drug development and synthetic organic chemistry, precision in molecular identification is paramount. This whitepaper addresses the structural elucidation, physicochemical profiling, and analytical validation of a critical pharmaceutical building block. Specifically, we resolve the typographical anomaly surrounding the query "CAS 143328-15-6" , mathematically identifying the intended target as 1-(2-Chlorophenyl)cyclopentanecarbonitrile (CAS 143328-15-8) [1][2]. This guide provides drug development professionals with field-proven, self-validating protocols for the synthesis and analytical characterization of this compound.
The CAS Registry Anomaly: Resolving "143328-15-6"
Chemical Abstracts Service (CAS) Registry Numbers are unique numerical identifiers governed by a strict checksum algorithm to prevent typographical errors in literature and procurement. A standard CAS number follows the format
The check digit is calculated using the following causality-driven formula:
Mathematical Proof of Invalidity for "143328-15-6": For the base sequence 143328-15, we calculate the sum by multiplying each digit (from right to left, excluding the check digit) by its position:
Since
Molecular Architecture and Physicochemical Profile
1-(2-Chlorophenyl)cyclopentanecarbonitrile serves as a sterically hindered, lipophilic intermediate. The compound features a cyclopentane ring geminally disubstituted at the C1 position with a nitrile group and an ortho-chlorinated phenyl ring. This specific steric bulk is highly sought after in medicinal chemistry for synthesizing NMDA receptor modulators and rigidified carboxylic acid derivatives (e.g., CAS 143328-20-5)[5][6].
Table 1: Physicochemical Properties of CAS 143328-15-8
| Property | Value |
| Chemical Name | 1-(2-Chlorophenyl)cyclopentanecarbonitrile |
| Valid CAS Number | 143328-15-8 |
| Molecular Formula | C₁₂H₁₂ClN |
| Molecular Weight | 205.68 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| Downstream Derivative | 1-(2-Chlorophenyl)cyclopentanecarboxylic acid[5] |
Synthetic Workflow and Mechanistic Pathway
The synthesis of CAS 143328-15-8 relies on the double alkylation of 2-chlorophenylacetonitrile. To ensure a scalable and safe protocol, Phase-Transfer Catalysis (PTC) is employed rather than using pyrophoric bases (like NaH) in anhydrous solvents.
Figure 1: Phase-transfer catalyzed synthetic workflow for CAS 143328-15-8.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: Charge a reaction vessel with 2-chlorophenylacetonitrile (1.0 eq) and 1,4-dibromobutane (1.1 eq) dissolved in toluene (10 volumes).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB, 0.05 eq). Causality: TBAB acts as the phase-transfer catalyst, shuttling the hydroxide ion from the aqueous phase into the organic toluene phase to deprotonate the highly acidic benzylic carbon.
-
Base Introduction: Slowly add 50% aqueous NaOH (3.0 eq) under vigorous stirring.
-
Cycloalkylation: Heat the biphasic mixture to 80°C for 6 hours. The reaction undergoes an initial intermolecular
alkylation, followed by a rapid intramolecular cyclization to form the cyclopentane ring. -
Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Analytical Protocols for Structural & Weight Validation
To guarantee trustworthiness, the analytical workflow must be self-validating . We utilize orthogonal techniques: LC-HRMS for exact mass and isotopic distribution, and NMR for spatial connectivity.
Figure 2: Orthogonal analytical workflow for molecular weight and structural validation.
Protocol A: LC-HRMS (Molecular Weight Confirmation)
-
Methodology: Inject a 1 mg/mL sample into a Time-of-Flight (TOF) mass spectrometer using Electrospray Ionization in positive mode (ESI+). Use a mobile phase containing 0.1% Formic Acid.
-
Causality & Self-Validation: Nitriles are weakly basic. The addition of 0.1% formic acid forces the protonation of the nitrogen, yielding a clear
peak at m/z 206.07 . The presence of the ortho-chlorine atom provides a built-in self-validation mechanism: the mass spectrum must display a characteristic 3:1 isotopic cluster at m/z 206.07 ( ) and 208.07 ( ). If this ratio is absent, the structural integrity is compromised.
Protocol B: Nuclear Magnetic Resonance (Structural Elucidation)
-
Methodology: Dissolve 10 mg of the compound in
and acquire 1D , 1D , and 2D COSY spectra at 400 MHz. -
Causality & Self-Validation:
is chosen as the solvent because the molecule lacks exchangeable (labile) protons, preventing unwanted deuterium exchange. The 2D COSY sequence is mandatory to self-validate the formation of the cyclopentane ring; it will show unbroken spin-spin coupling between the -CH₂ and -CH₂ protons, proving that linear side-products (e.g., incomplete cyclization) are absent.
Table 2: Expected NMR Shifts (400 MHz, )
| Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 7.45 - 7.20 | Multiplet (m) | 4H | Aromatic protons (2-Cl-Phenyl ring) |
| 2.80 - 2.45 | Multiplet (m) | 4H | Cyclopentyl |
| 2.10 - 1.80 | Multiplet (m) | 4H | Cyclopentyl |
References
-
ChemBK. 1-(3-Chlorophenyl)-1-Cyclopentanecarbonitrile (CAS 143328-16-9). Available at: [Link]
-
Panasonic Advanced Organic Compounds. 1-(2-Bromophenyl)cyclopentanecarbonitrile (CAS 143328-17-0). Available at:[Link]
